2-{4-[4-ethyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}-N-methylpyrimidin-4-amine
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Overview
Description
Synthesis Analysis
Research into the synthesis of related compounds involves multi-step chemical processes. For example, a study by Shawish et al. (2021) describes the synthesis of s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties, emphasizing the importance of intermolecular interactions and electronic properties in determining molecular structure and behavior. The synthesis often involves condensation reactions, with specific conditions tailored to promote the desired product formation while minimizing side products (Shawish et al., 2021).
Molecular Structure Analysis
The molecular structure of compounds in this class is often elucidated using techniques like X-ray crystallography, Hirshfeld, and DFT calculations. These methods provide insights into the spatial arrangement of atoms, crucial intermolecular interactions, and the electronic properties that influence reactivity and stability. The dominant interactions, such as H...H, N...H, and H...C contacts, play a significant role in determining the molecular packing and overall structure (Shawish et al., 2021).
properties
IUPAC Name |
2-[4-[4-ethyl-5-(pyrazol-1-ylmethyl)-1,2,4-triazol-3-yl]piperidin-1-yl]-N-methylpyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N9/c1-3-27-16(13-26-10-4-8-21-26)23-24-17(27)14-6-11-25(12-7-14)18-20-9-5-15(19-2)22-18/h4-5,8-10,14H,3,6-7,11-13H2,1-2H3,(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWPGNNYQENAFPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1C2CCN(CC2)C3=NC=CC(=N3)NC)CN4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{4-[4-ethyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}-N-methylpyrimidin-4-amine |
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